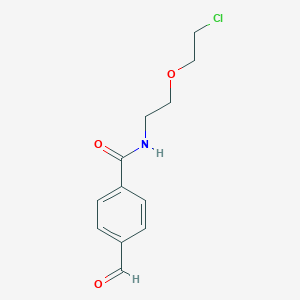
N-(2-(2-Chloroethoxy)ethyl)-4-formylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-Chloroethoxy)ethyl)-4-formylbenzamide is a chemical compound with a unique structure that includes a benzamide group, a formyl group, and a chloroethoxyethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Chloroethoxy)ethyl)-4-formylbenzamide typically involves the reaction of 4-formylbenzoic acid with 2-(2-chloroethoxy)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(2-Chloroethoxy)ethyl)-4-formylbenzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: N-(2-(2-Chloroethoxy)ethyl)-4-carboxybenzamide.
Reduction: N-(2-(2-Chloroethoxy)ethyl)-4-hydroxymethylbenzamide.
Substitution: N-(2-(2-Aminoethoxy)ethyl)-4-formylbenzamide.
Applications De Recherche Scientifique
N-(2-(2-Chloroethoxy)ethyl)-4-formylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-(2-Chloroethoxy)ethyl)-4-formylbenzamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The chloroethoxyethyl chain may facilitate the compound’s entry into cells, where it can exert its effects on intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Chloroethoxy)ethanol: A related compound with similar structural features but lacking the benzamide and formyl groups.
2-[2-(2-Chloroethoxy)ethoxy]ethanol: Another similar compound with an extended ethoxy chain.
Uniqueness
N-(2-(2-Chloroethoxy)ethyl)-4-formylbenzamide is unique due to the presence of both the formyl and benzamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in related compounds, making it a valuable molecule for research and industrial applications .
Propriétés
Formule moléculaire |
C12H14ClNO3 |
|---|---|
Poids moléculaire |
255.70 g/mol |
Nom IUPAC |
N-[2-(2-chloroethoxy)ethyl]-4-formylbenzamide |
InChI |
InChI=1S/C12H14ClNO3/c13-5-7-17-8-6-14-12(16)11-3-1-10(9-15)2-4-11/h1-4,9H,5-8H2,(H,14,16) |
Clé InChI |
ZPJKWGXCBFJHKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)C(=O)NCCOCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















